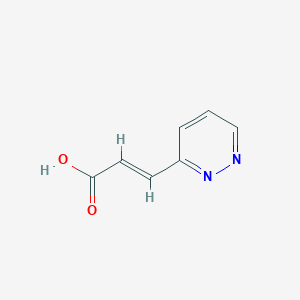
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid is an organic compound that features a pyridazine ring attached to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid typically involves the condensation of pyridazine derivatives with acrylic acid or its derivatives. One common method involves the reaction of 3-pyridazinylboronic acid with acrylic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an aqueous medium with a base such as potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinyl carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridazinyl carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted pyridazine derivatives.
科学的研究の応用
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
類似化合物との比較
Similar Compounds
3-(2-Pyridazinyl)acrylic acid: Similar structure but with the pyridazine ring attached at a different position.
3-(4-Pyridazinyl)acrylic acid: Another isomer with the pyridazine ring attached at the 4-position.
3-(3-Pyridazinyl)propionic acid: Similar structure but with a saturated carboxylic acid moiety.
Uniqueness
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which influences its reactivity and interactions with biological targets
特性
CAS番号 |
123530-64-3 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.13474 |
同義語 |
3-(Pyridazin-3-yl)acrylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















